Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

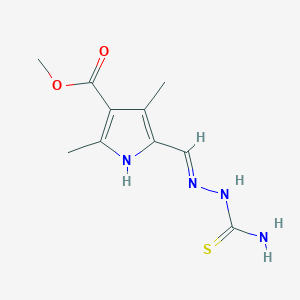

Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 300733-18-0) is a pyrrole-based hydrazone derivative featuring a carbamothioylhydrazono substituent at the 5-position of the pyrrole ring. Its molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 263.30 g/mol. The compound is synthesized via Schiff base condensation between a substituted aldehyde and thiosemicarbazide, as described in hydrazone formation methodologies .

Properties

Molecular Formula |

C10H14N4O2S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

methyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C10H14N4O2S/c1-5-7(4-12-14-10(11)17)13-6(2)8(5)9(15)16-3/h4,13H,1-3H3,(H3,11,14,17)/b12-4+ |

InChI Key |

UWQFHRLABUBWAU-UUILKARUSA-N |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)OC)C)/C=N/NC(=S)N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylpyrrole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylhydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrole derivatives with variations in substituents, biological activities, and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s carbamothioylhydrazono group contrasts with the enone systems in compounds like 8e and 8f, which exhibit antimicrobial activity due to electron-withdrawing substituents (e.g., Cl, OCH₃) enhancing electrophilicity . The hydrazone moiety in the target compound may instead favor metal chelation or enzyme inhibition. Positional Isomerism: The analog with 4,5-dimethyl groups (vs. 2,4-dimethyl in the target) may exhibit altered steric hindrance, affecting binding to biological targets .

Synthetic Routes: The target compound is synthesized via Schiff base condensation (aldehyde + thiosemicarbazide) , whereas enone derivatives (e.g., 8e–f) require Vilsmeier–Haack formylation and Knorr cyclization .

Physicochemical Properties: The target’s logP ~2.3 suggests moderate lipophilicity, comparable to ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethylpyrrole derivatives (logD ~2.3) . However, the enone analogs have higher molecular weights and melting points (>150°C), likely due to extended conjugation .

Crystallographic Relevance :

Biological Activity

Methyl 5-((2-carbamothioylhydrazono)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14N4O2S

- Molecular Weight : 254.31 g/mol

- IUPAC Name : methyl 5-[(E)-(carbamothioylhydrazinylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Key Functional Groups : Pyrrole ring, carbamothioylhydrazono group

The compound features a pyrrole ring substituted with methyl groups and a carbamothioylhydrazono moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell functions.

Biological Activity Overview

Recent research has highlighted several key areas regarding the biological activity of this compound:

Antimicrobial Properties

Studies have indicated that this compound shows promising antimicrobial activity against various pathogens. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Research into the anticancer properties of this compound has yielded encouraging results. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) below 50 µg/mL.

-

Anticancer Activity :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by over 60% at concentrations of 25 µM after 48 hours of exposure.

-

Cytotoxicity Profile :

- The cytotoxicity was evaluated using human fibroblast cells, showing an IC50 value greater than 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications.

Data Summary Table

| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | <50 |

| Antimicrobial | Escherichia coli | Inhibition | <50 |

| Anticancer | HeLa Cells | Reduced Viability | 25 |

| Anticancer | MCF-7 Cells | Reduced Viability | 25 |

| Cytotoxicity | Human Fibroblasts | Low Toxicity | >100 |

Q & A

Q. Q1. What synthetic strategies are effective for introducing the thioamide hydrazone moiety into pyrrole derivatives, and how can reaction conditions be optimized?

Basic Answer: The hydrazone group is typically introduced via condensation between a pyrrole-aldehyde precursor and thiosemicarbazide. Key steps include:

- Precursor Synthesis : Prepare methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate using Vilsmeier–Haack formylation (e.g., POCl3/DMF) .

- Condensation : React the aldehyde with 2-carbamothioylhydrazine in ethanol/water (1:1) under reflux (40–60°C) for 6–12 hours. Monitor progress via TLC .

- Purification : Isolate the product via recrystallization (ethanol) or silica gel chromatography (ethyl acetate/hexane) .

Advanced Considerations:

- Solvent Effects : Polar aprotic solvents (DMF) accelerate reactivity but may promote side reactions; ethanol/water balances yield and purity .

- Catalysis : Add glacial acetic acid (1–2 drops) to enhance imine formation kinetics.

- Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to aldehyde to minimize unreacted starting material .

Structural Characterization

Q. Q2. How can spectroscopic and crystallographic methods validate the structure of this compound?

Basic Answer:

Advanced Crystallography:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 170 K to reduce thermal motion .

- Refinement : SHELXL for anisotropic displacement parameters; target R1 < 0.05 and wR2 < 0.15 .

- Intermolecular Interactions :

Biological Activity Profiling

Q. Q3. How should researchers design antimicrobial assays for this compound, and what structural features correlate with activity?

Basic Protocol:

- Assay Design : Use agar disk diffusion (1 mg/mL compound in DMSO) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare zones of inhibition to tetracycline (bacteria) and nystatin (fungi) .

- Controls : Include DMSO solvent controls to rule out solvent effects .

Advanced SAR Analysis:

Q. Table 1. Representative Antimicrobial Activities (Adapted from )

| Compound | Substituent | Zone of Inhibition (mm) |

|---|---|---|

| 8e | 4-Cl | 18 (Gram+), 15 (Fungal) |

| 8f | 4-OCH3 | 20 (Gram+), 17 (Fungal) |

| 8c | 4-CN | 16 (Gram-), 14 (Fungal) |

Data Contradiction Resolution

Q. Q4. How can researchers resolve discrepancies in biological activity data across structurally similar analogs?

Methodological Approach:

- Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., –Cl → –OCH3 → –CN) to identify trends .

- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .

- Membrane Permeability Assays : Measure logP values to assess hydrophobicity-driven cellular uptake differences .

Q. Case Study :

- Compound 8f (4-OCH3) : Higher antifungal activity than 8e (4-Cl) due to enhanced hydrogen bonding with fungal ergosterol .

Advanced Crystallographic Challenges

Q. Q5. What challenges arise in crystallizing this compound, and how can they be addressed?

Key Issues:

- Polymorphism : Multiple crystal forms may arise due to flexible hydrazone moiety. Screen solvents (ethanol, acetonitrile) and temperatures (4°C vs. RT) .

- Twinned Crystals : Use SHELXD for structure solution and PLATON to validate twin laws .

- Hydrogen Bond Networks : Optimize crystallization conditions (slow evaporation) to stabilize N–H···O interactions .

Reaction Mechanism Elucidation

Q. Q6. What mechanistic insights are critical for optimizing the Vilsmeier–Haack formylation step?

Mechanistic Overview:

- Electrophilic Attack : DMF-POCl3 complex generates electrophilic chloroiminium ion, which reacts with the pyrrole ring at the 5-position .

- Quenching : Hydrolysis with aqueous NaHCO3 yields the aldehyde.

- Side Reactions : Over-formylation or ring oxidation may occur at high temperatures (>50°C); monitor via ¹H NMR (aldehyde proton at δ 9.6–10.0 ppm) .

Optimization Tips:

- Temperature Control : Maintain 0–5°C during POCl3 addition to minimize side products.

- Stoichiometry : Use 1.5 eq POCl3 to ensure complete conversion .

Stability and Degradation

Q. Q7. How can researchers assess the hydrolytic stability of the thioamide hydrazone group under physiological conditions?

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.